1-Cyclopropyl-1,3-butanedione

Description

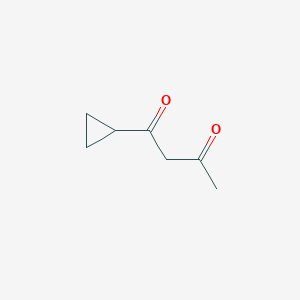

1-Cyclopropyl-1,3-butanedione (CAS 21573-10-4) is a diketone derivative with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . It is characterized by a cyclopropane ring attached to the first carbon of a 1,3-butanedione backbone. Key physical properties include a boiling point ranging from 181.62–198.5°C (depending on pressure and measurement methods) and a density of 1.06–1.1 g/cm³ . The compound exhibits moderate water solubility, reported as 26,000–36,877 mg/L, and is typically stored at 2–8°C .

Its primary industrial application is as a precursor in synthesizing cyprodinil, a broad-spectrum fungicide, via condensation and cyclization reactions with phenylguanidine carbonate . The diketone functionality enables versatile reactivity, including enolization and participation in heterocyclic ring formation.

Propriétés

IUPAC Name |

1-cyclopropylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)4-7(9)6-2-3-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCGMDWRXACELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452004 | |

| Record name | 1-Cyclopropyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-10-4 | |

| Record name | 1-Cyclopropyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylbutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The base-catalyzed Claisen condensation proceeds via enolate formation, followed by nucleophilic attack on the ester carbonyl.

Typical Protocol :

Byproduct Analysis

Major byproducts include alcohol (3) and ester (4), attributed to incomplete enolization or ester hydrolysis.

Cyclopropanation via Sulfonium Salts

A specialized route uses sulfonium salts to construct the cyclopropane ring directly on a 1,3-diketone scaffold.

Reaction Optimization

-

Substrate : Meldrum’s acid (pKa 7.3) outperforms dimethyl malonate (pKa 15.9) due to enhanced enolate stability.

-

Conditions : React 1,3-cyclohexanedione derivatives with (2-bromoethyl)diphenylsulfonium triflate in ethyl acetate with K₂CO₃.

Example :

Historical Context and Older Methods

Sodium Amide-Mediated Synthesis

Early syntheses used cyclopropylmethyl ketone and ethyl acetate with stoichiometric sodium amide, yielding <50% product alongside NaCl waste.

Analyse Des Réactions Chimiques

Types of Reactions

1-Cyclopropyl-1,3-butanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

1-Cyclopropyl-1,3-butanedione serves as a versatile building block in organic synthesis. Its reactive carbonyl groups enable it to participate in various chemical reactions, such as:

- Condensation Reactions : The compound can undergo condensation with different nucleophiles to form complex molecules. For instance, it has been used in synthesizing substituted cyclopentenones, which are important intermediates in the development of biologically active compounds.

- Synthesis of Derivatives : Research has shown that derivatives of this compound exhibit significant biological activities. For example, some derivatives have been explored for their potential as anticonvulsants in animal models.

The biological applications of this compound are noteworthy:

- Antifungal Properties : Studies indicate that this compound exhibits fungicidal activity, making it a candidate for use as a pesticide or fungicide in agriculture. Its mechanism involves disrupting fungal cell membranes or metabolic pathways.

- Medicinal Chemistry : Beyond antifungal applications, the compound's structure suggests potential interactions with various biological targets. Research is ongoing to explore its efficacy as an active pharmaceutical ingredient (API) in drug development .

Industrial Applications

In addition to its roles in research and development, this compound is utilized in industrial settings:

- Production of Specialty Chemicals : The compound is employed in the synthesis of specialty chemicals with unique properties due to its diketone structure. This makes it valuable for developing new materials with specific functionalities .

Case Studies and Research Findings

Several studies highlight the significance of this compound:

- Synthesis and Biological Evaluation : A study published in the Journal of Organic Chemistry demonstrated the synthesis of various derivatives from this compound and evaluated their biological activities against different pathogens. The results indicated promising antifungal effects .

- Pharmacological Investigations : Research conducted on derivatives of this compound showed potential anticonvulsant properties. In animal models, certain derivatives exhibited significant activity, prompting further investigation into their mechanisms and safety profiles.

- Agricultural Applications : A patent filed for the use of this compound as a precursor for pesticides highlights its importance in agricultural chemistry. The synthesis methods described ensure high yields and efficiency in producing effective agricultural chemicals .

Mécanisme D'action

The mechanism of action of 1-Cyclopropyl-1,3-butanedione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound and Analogues

Structural and Reactivity Differences

Cyclopropane vs. Aliphatic Substituents The cyclopropane ring in this compound introduces ring strain, enhancing its reactivity in cycloaddition and ring-opening reactions compared to aliphatic analogues like 2,6-dimethyl-3,5-heptanedione . Dicyclopropyl ketone lacks diketone functionality, limiting its ability to form enolates or participate in condensation reactions critical for heterocycle synthesis .

Diketone Functionality The 1,3-diketone moiety in this compound allows enolization, enabling chelation (similar to acetylacetone) and nucleophilic attacks. However, the cyclopropyl group reduces solubility in polar solvents compared to acetylacetone, which has higher water solubility (~1.5 g/mL) .

Steric and Electronic Effects The cyclopropane ring’s electron-withdrawing effect stabilizes the enolate form, favoring condensation reactions in cyprodinil synthesis. In contrast, branched analogues like 5-methylhexane-2,4-dione exhibit steric hindrance, slowing down similar reactions .

Activité Biologique

1-Cyclopropyl-1,3-butanedione (CAS Number: 21573-10-4) is an organic compound characterized by a cyclopropyl group attached to a butanedione moiety. Its unique structure imparts significant chemical reactivity and potential biological activities, which have garnered attention in various fields, including medicinal chemistry and agriculture. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H10O2 and features two carbonyl groups (C=O) that contribute to its reactivity. The cyclopropyl group introduces steric hindrance, influencing its interactions with biological systems. The compound is typically a colorless to yellow liquid at room temperature.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its potential to inhibit the growth of various bacterial strains. For instance, a study highlighted its effectiveness against Escherichia coli, demonstrating a dose-dependent inhibition of bacterial growth. The compound's mechanism of action may involve interference with bacterial metabolic pathways or structural integrity.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity , making it a candidate for agricultural applications as a fungicide. Its fungicidal properties have been documented in various studies, suggesting potential use in crop protection against fungal pathogens .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to influence biochemical pathways associated with antimicrobial activity. The compound's ability to form reactive intermediates may play a role in disrupting cellular functions in target organisms .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticonvulsant Activity : Some derivatives of this compound have been evaluated for their anticonvulsant properties in animal models of epilepsy. While initial findings are promising, further research is necessary to assess their efficacy and safety for therapeutic use in humans.

- Fungal Inhibition : A specific study focused on the compound's ability to inhibit fungal growth in vitro. Results indicated that at certain concentrations, this compound effectively reduced fungal biomass and spore viability.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other cyclopropyl-containing compounds:

| Compound | Antimicrobial Activity | Antifungal Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Strong | Notable for dual activity |

| 1-Cyclopropyl-1,3-pentanedione | Low | Moderate | Less effective than butanedione |

| 1-Cyclopropyl-2-methyl-2-butenedione | Moderate | Weak | Limited applications in agriculture |

Q & A

Q. How to design a kinetic study for this compound’s acid-catalyzed reactions?

Q. What safety protocols are critical when handling this compound in catalytic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.